molecular formula C9H9N3 B1297419 Quinoline-5,6-diamine CAS No. 42143-23-7

Quinoline-5,6-diamine

Cat. No.: B1297419
CAS No.: 42143-23-7
M. Wt: 159.19 g/mol
InChI Key: NQVVFKIVIFJKLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-5,6-diamine is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is a bicyclic structure consisting of a benzene ring fused with a pyridine ring. This compound is known for its significant role in various chemical and biological processes due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-5,6-diamine can be achieved through several methods. One common approach involves the reduction of quinoline-5,6-dinitro compound using reducing agents such as stannous chloride in ethanol . Another method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminobenzyl alcohols with secondary alcohols under visible-light-mediated oxidative cyclization can yield quinoline derivatives .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, green chemistry approaches, and solvent-free conditions are some of the methods employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Quinoline-5,6-diamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinoline-5,6-dione.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as stannous chloride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinoline-5,6-dione, various substituted quinoline derivatives, and amine-functionalized quinolines .

Scientific Research Applications

Quinoline-5,6-diamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Quinoline-8-amine: An isomer of quinoline-5,6-diamine with similar structural properties but different biological activities.

    Quinoxalines: Compounds with a similar bicyclic structure but containing two nitrogen atoms in the ring.

    Isoquinolines: Structural isomers of quinoline with the nitrogen atom in a different position.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

quinoline-5,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVVFKIVIFJKLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N)N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70330129
Record name quinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42143-23-7
Record name quinoline-5,6-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70330129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 5-amino-6-nitroquinoline (25 g, 0.13 mol) in THF (500 mL) and methanol (500 mL) was treated with Raney nickel (7 g) under a hydrogen atmosphere (50.4 psi) on a Parr apparatus for 3.4 hours. Standard work-up gave the 5,6-diaminoquinoline.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Quinoline-5,6-diamine
Reactant of Route 2
Reactant of Route 2
Quinoline-5,6-diamine
Reactant of Route 3
Reactant of Route 3
Quinoline-5,6-diamine
Reactant of Route 4
Reactant of Route 4
Quinoline-5,6-diamine
Reactant of Route 5
Reactant of Route 5
Quinoline-5,6-diamine
Reactant of Route 6
Reactant of Route 6
Quinoline-5,6-diamine
Customer
Q & A

Q1: What are the common synthetic routes to access Quinoline-5,6-diamine?

A1: A frequent starting material for this compound synthesis is commercially available 6-nitro-quinoline-5-amine. [] The synthesis involves reducing the nitro group to an amine, typically employing tin(II) chloride (SnCl2). This reaction yields this compound in good yields. [] You can find a detailed procedure in the paper "SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL QUINOLINE BASED IMIDAZOLES." []

Q2: How is this compound utilized in synthesizing imidazo[4,5-f]quinolines?

A2: this compound reacts with various ketones to form imidazo[4,5-f]quinolines. [] This reaction generally involves a two-step process:

    Q3: What modifications are possible on the imidazo[4,5-f]quinoline scaffold derived from this compound?

    A3: Researchers have explored various modifications on the imidazo[4,5-f]quinoline scaffold, often aiming to modulate biological activity. For instance:

    • Introducing substituents on the phenyl ring at the 2-position: This modification has been explored with various groups, including thienyl [] and furyl [] moieties.
    • Incorporating bulky groups: Studies have investigated the effects of incorporating adamantyl substituents into the quinoline core structure. []

    Q4: What are the potential applications of compounds derived from this compound?

    A4: Imidazo[4,5-f]quinoline derivatives, many synthesized using this compound as a precursor, show promise in various biological applications. One area of focus is their antimicrobial activity. [] These compounds have demonstrated activity against various microorganisms, suggesting potential use as novel antimicrobial agents.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.